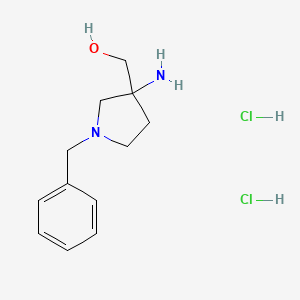
methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate, often referred to as MPAC, is a small molecule that has been studied extensively for its potential applications in scientific research. MPAC has been found to have multiple biochemical and physiological effects, and has been used in a variety of lab experiments.
科学的研究の応用
MPAC has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug delivery. MPAC has also been used to study the effects of drugs on the human body, as well as to develop new drugs.
作用機序
The mechanism of action of MPAC is not fully understood. However, it is believed that MPAC binds to enzymes, proteins, and other molecules in the body, which in turn affects the activity of those molecules. This binding is thought to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
MPAC has been found to have multiple biochemical and physiological effects. It has been shown to inhibit enzymes, such as cytochrome P450, and to interact with proteins, such as G-protein coupled receptors. MPAC has also been found to affect the activity of various ion channels, such as calcium channels, and to modulate the activity of various neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
MPAC has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. It is also non-toxic and has a low cost. However, MPAC has several limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in experiments that require aqueous solutions. Additionally, MPAC has a low binding affinity for some molecules, which can limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on MPAC. One potential direction is to further study the biochemical and physiological effects of MPAC, including its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted on the synthesis of MPAC, as well as on the development of new derivatives of MPAC. Finally, further research could be conducted on the use of MPAC in drug delivery and drug discovery.
合成法
MPAC is synthesized through a two-step process. The first step involves the reaction of 2-methoxy-5-methylpyrimidine with 2-chloro-3-methylazetidine in the presence of a base. This reaction produces the intermediate, 2-methyl-1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylic acid. The second step involves the esterification of the intermediate with methanol, which produces the final product, methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate.
特性
IUPAC Name |
methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-15-9(14)8-3-4-13(8)7-5-11-10(16-2)12-6-7/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZILBAGIAOBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)N2CCC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)

![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)


![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)


![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)

